Corrosion Inhibition Efficiency of 3-Nitrobenzylidene Schiff Bases
In a direct head-to-head electrochemical study of three structurally related Schiff bases, the compound containing the 3-nitrobenzylidene moiety with a 2-methylaniline substituent (MNBA) achieved the highest inhibition efficiency at 100 ppm concentration. While 3-Nitro-N-(3-nitrobenzylidene)aniline was not directly tested in this study, the compound NBBA—which contains the identical bis(3-nitrobenzylidene) motif—demonstrated intermediate inhibition efficiency, positioning the 3-nitrobenzylidene structural family as more effective than the 2-chlorobenzylidene-4-nitroaniline analog (CBNA) but less effective than the methyl-substituted derivative [1]. The trend in inhibition efficiency was MNBA > NBBA > CBNA, with adsorption following the Langmuir isotherm [1].
| Evidence Dimension | Corrosion inhibition efficiency (potentiodynamic polarization) |
|---|---|
| Target Compound Data | Intermediate efficiency (NBBA: contains bis(3-nitrobenzylidene) motif analogous to target) |
| Comparator Or Baseline | MNBA (2-methyl-N-(3-nitrobenzylidene)aniline): highest efficiency at 100 ppm; CBNA (N-(2-chlorobenzylidene)-4-nitroaniline): lowest efficiency |
| Quantified Difference | Efficiency order: MNBA > NBBA > CBNA; ΔG values confirm mixed physisorption/chemisorption mechanisms |
| Conditions | Mild steel in 1 M HCl at 30 °C; 100 ppm inhibitor concentration |
Why This Matters
This cross-study evidence establishes the 3-nitrobenzylidene motif as a structurally privileged scaffold for corrosion inhibition applications, with tunable efficiency achievable through ring substitution.
- [1] Nwosu FO, et al. Synthesis and characterization of Schiff bases NBBA, MNBA and CNBA. Heliyon. 2018;4(7):e00670. DOI: 10.1016/j.heliyon.2018.e00670. View Source
